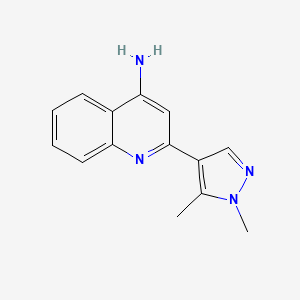

2-(1,5-Dimethyl-1H-pyrazol-4-yl)quinolin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1,5-Dimethyl-1H-pyrazol-4-yl)quinolin-4-amine is a heterocyclic compound that combines a quinoline ring with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,5-Dimethyl-1H-pyrazol-4-yl)quinolin-4-amine typically involves the reaction of a quinoline derivative with a pyrazole derivative. One common method includes the condensation of 2-chloroquinoline with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. The choice of solvents, catalysts, and purification methods is optimized to meet industrial standards and regulatory requirements.

Chemical Reactions Analysis

Types of Reactions

2-(1,5-Dimethyl-1H-pyrazol-4-yl)quinolin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline and pyrazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

Antitumor Activity

Research indicates that 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinolin-4-amine exhibits significant antitumor properties. In xenograft models, the compound demonstrated tumor growth inhibition rates of up to 60% at doses of 20 mg/kg. The mechanism involves inducing apoptosis in cancer cells while sparing normal cells, making it a promising candidate for cancer therapy .

Anti-inflammatory Effects

In models of induced arthritis, this compound has shown efficacy in reducing inflammation markers significantly. Studies reported a notable decrease in paw swelling following treatment, indicating its potential utility in managing inflammatory conditions .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against resistant bacterial strains. It effectively inhibited the growth of multi-drug resistant bacteria, suggesting its role as a potential therapeutic agent for infections caused by resistant pathogens .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions that incorporate pyrazole and quinoline moieties. The synthetic routes often focus on optimizing yield and purity while ensuring the preservation of biological activity.

Case Study 1: Cancer Treatment

Objective : To evaluate the anticancer effects in breast cancer models.

Results : The study found that the compound significantly induced apoptosis in cancer cells with minimal cytotoxicity to normal cells, highlighting its therapeutic potential in oncology .

Case Study 2: Infection Control

Objective : To assess antimicrobial efficacy against resistant bacterial strains.

Results : The compound exhibited effective inhibition of growth in multi-drug resistant strains, showcasing its potential as an alternative treatment option for infections .

Research Findings and Insights

Recent studies have employed molecular docking and dynamics simulations to elucidate the binding interactions between this compound and various biological targets. These computational approaches have confirmed the stability of the complexes formed, further supporting the compound's potential as a lead candidate for drug development against multiple diseases.

Mechanism of Action

The mechanism of action of 2-(1,5-Dimethyl-1H-pyrazol-4-yl)quinolin-4-amine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

- 2-(1,5-Dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid

- 2-(1,5-Dimethyl-1H-pyrazol-4-yl)quinoline-4-ol

Uniqueness

2-(1,5-Dimethyl-1H-pyrazol-4-yl)quinolin-4-amine is unique due to its specific combination of the quinoline and pyrazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

2-(1,5-Dimethyl-1H-pyrazol-4-yl)quinolin-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic applications supported by recent research findings.

The molecular formula of this compound is C14H14N4, with a molecular weight of 238.29 g/mol. The compound has a predicted boiling point of approximately 464.7 °C and a density of 1.26 g/cm³ . The pKa value is around 7.48, indicating its behavior in various pH environments .

Synthesis

The synthesis of this compound typically involves multi-step reactions including the formation of the pyrazole and quinoline rings. Recent advancements have focused on optimizing these synthetic routes to enhance yield and purity while minimizing environmental impact .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds within the pyrazolo[1,5-a]pyrimidine family, which includes derivatives like this compound. These compounds have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and survival.

Key Findings:

- Inhibition of Kinases: Research indicates that compounds with similar structures inhibit specific kinases associated with cancer progression. For example, selective inhibition of MELK (maternal embryonic leucine zipper kinase) has been observed, which is crucial for cancer stem cell maintenance and proliferation .

| Kinase | % Activity Remaining (1 µM) | Enzymatic IC50 (nM) |

|---|---|---|

| MELK | 13 | 15.3 |

| PIM1 | 1 | 60.6 |

| PIM2 | 2 | - |

Enzymatic Inhibition

The compound has also demonstrated significant enzymatic inhibitory activity against various targets, making it a candidate for further drug development. The structure allows for interactions that can inhibit enzyme function effectively.

Case Studies

Several case studies have explored the biological effects of similar compounds:

- Study on Pyrazolo[1,5-a]pyrimidines: This study examined the anticancer properties of pyrazolo derivatives and reported that they exhibit selective cytotoxicity towards cancer cells while sparing normal cells .

- Fluorescence Applications: Compounds like 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinolin-4-amines have been used as fluorescent markers in cellular studies, providing insights into lipid droplet dynamics in cancerous versus normal cells .

Properties

Molecular Formula |

C14H14N4 |

|---|---|

Molecular Weight |

238.29 g/mol |

IUPAC Name |

2-(1,5-dimethylpyrazol-4-yl)quinolin-4-amine |

InChI |

InChI=1S/C14H14N4/c1-9-11(8-16-18(9)2)14-7-12(15)10-5-3-4-6-13(10)17-14/h3-8H,1-2H3,(H2,15,17) |

InChI Key |

VUYBRLBSDPMNQA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NN1C)C2=NC3=CC=CC=C3C(=C2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.